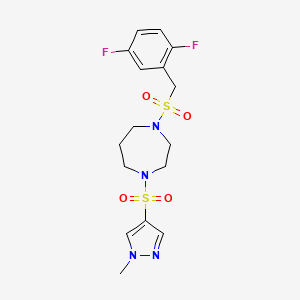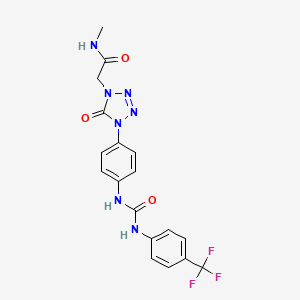
N-methyl-2-(5-oxo-4-(4-(3-(4-(trifluoromethyl)phenyl)ureido)phenyl)-4,5-dihydro-1H-tetrazol-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methyl-2-(5-oxo-4-(4-(3-(4-(trifluoromethyl)phenyl)ureido)phenyl)-4,5-dihydro-1H-tetrazol-1-yl)acetamide is an intriguing compound often explored for its multifaceted properties. It comprises a complex structure featuring a tetrazole ring and a ureido group, embellished with a trifluoromethyl phenyl moiety, reflecting a confluence of varied chemical functionalities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-2-(5-oxo-4-(4-(3-(4-(trifluoromethyl)phenyl)ureido)phenyl)-4,5-dihydro-1H-tetrazol-1-yl)acetamide typically commences with the preparation of the tetrazole ring. This involves the cycloaddition reaction of azide and nitrile precursors under controlled conditions. Sequentially, the introduction of the trifluoromethyl phenyl group is achieved via a coupling reaction, often facilitated by catalysts such as palladium complexes. The ureido moiety is formed through the reaction of isocyanates with amines, ensuring precise control over temperature and pH to yield a high-purity product.
Industrial Production Methods
In an industrial setting, the compound is produced using batch or continuous flow reactors. These methods ensure scalability and consistency in yield. Flow chemistry techniques, in particular, are advantageous for their enhanced reaction control and safety profiles, often incorporating automated systems for real-time monitoring and adjustment of reaction parameters.
Análisis De Reacciones Químicas
Types of Reactions
N-methyl-2-(5-oxo-4-(4-(3-(4-(trifluoromethyl)phenyl)ureido)phenyl)-4,5-dihydro-1H-tetrazol-1-yl)acetamide participates in several types of chemical reactions, including:
Oxidation: : Can undergo oxidative reactions to form additional oxygen-containing functional groups.
Reduction: : This compound can be reduced under appropriate conditions, often yielding amine derivatives.
Substitution: : The presence of electrophilic and nucleophilic sites enables various substitution reactions, resulting in modified analogs.
Common Reagents and Conditions
Oxidation: : Common reagents include peroxides and transition metal oxides.
Reduction: : Reducing agents like lithium aluminum hydride or hydrogen in the presence of catalysts.
Substitution: : Reagents such as halogenating agents, nucleophiles like amines, or other organometallic compounds.
Major Products Formed
Oxidized derivatives with enhanced oxygen functionalities.
Reduced amine variants.
Substituted analogs with diverse chemical and biological properties.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound serves as a versatile building block for the synthesis of various advanced materials. Its unique structure enables the creation of polymers and complex organic molecules with specific, desirable properties.
Biology
In biological research, it is explored for its potential as a biochemical probe. It interacts with biological macromolecules, aiding in the study of molecular mechanisms and pathways.
Medicine
Medicinally, it is investigated for its therapeutic potential. Its ability to interact with specific biological targets makes it a candidate for drug discovery and development, particularly in the realms of oncology and infectious diseases.
Industry
Industrial applications include its use in the development of specialty chemicals and materials, such as coatings and high-performance adhesives, due to its robust chemical properties.
Mecanismo De Acción
The compound exerts its effects primarily through interaction with molecular targets such as enzymes and receptors. It binds to active sites, modulating biological pathways and influencing cellular processes. The trifluoromethyl phenyl group enhances its binding affinity, while the ureido and tetrazole functionalities contribute to its overall activity.
Comparación Con Compuestos Similares
Similar Compounds
N-ethyl-2-(5-oxo-4-(4-(3-(4-(trifluoromethyl)phenyl)ureido)phenyl)-4,5-dihydro-1H-tetrazol-1-yl)acetamide
N-methyl-2-(5-oxo-4-(4-(3-(4-methylphenyl)ureido)phenyl)-4,5-dihydro-1H-tetrazol-1-yl)acetamide
Uniqueness
N-methyl-2-(5-oxo-4-(4-(3-(4-(trifluoromethyl)phenyl)ureido)phenyl)-4,5-dihydro-1H-tetrazol-1-yl)acetamide is unique due to its trifluoromethyl phenyl group, which confers superior binding characteristics and enhanced chemical stability compared to its analogs. This distinct feature makes it a compound of interest in both scientific research and industrial applications.
Propiedades
IUPAC Name |
N-methyl-2-[5-oxo-4-[4-[[4-(trifluoromethyl)phenyl]carbamoylamino]phenyl]tetrazol-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3N7O3/c1-22-15(29)10-27-17(31)28(26-25-27)14-8-6-13(7-9-14)24-16(30)23-12-4-2-11(3-5-12)18(19,20)21/h2-9H,10H2,1H3,(H,22,29)(H2,23,24,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFVABHCSVUXSQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CN1C(=O)N(N=N1)C2=CC=C(C=C2)NC(=O)NC3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3N7O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6-(4-Fluorophenyl)-2-{[1-(5-methylpyrimidin-2-yl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2669613.png)
![3-fluoro-4-methoxy-N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]benzamide](/img/structure/B2669614.png)
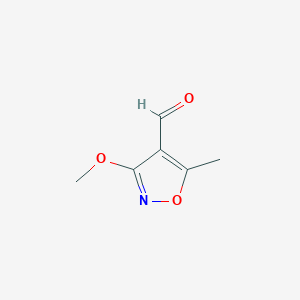
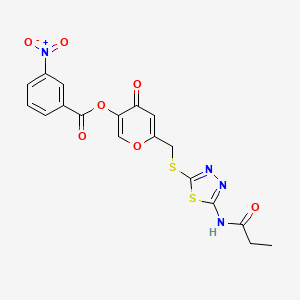
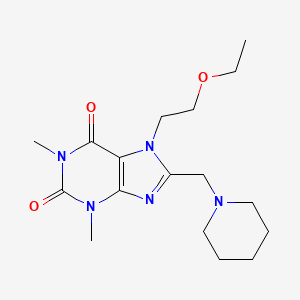
![4-(3,4-Dichlorophenyl)-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-1,3-thiazole](/img/structure/B2669625.png)

![6-ethoxy-3-(4-ethylbenzenesulfonyl)-1-[(2-methylphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2669627.png)
![(E)-8-methyl-N-(4-methylbenzylidene)-2-phenyl-2,4-dihydrochromeno[2,3-c]pyrazol-3-amine](/img/structure/B2669630.png)
![N-[1-[(4-Methoxyphenyl)amino]-2-(4-methylphenyl)-2-oxoethyl]-2-furancarboxamide](/img/structure/B2669631.png)
![5-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-1,3-diazinane-2,4,6-trione](/img/structure/B2669632.png)
![N-[3-(adamantan-1-yloxy)propyl]-4-(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)-3,3-dimethylbutanamide](/img/structure/B2669633.png)
![4-[4-(5-methyl-1,2-oxazole-3-carbonyl)piperazin-1-yl]-6-(1H-1,2,4-triazol-1-yl)pyrimidine](/img/structure/B2669634.png)
